Cas no 476462-35-8 (N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-2-ethoxybenzamide)

N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-2-ethoxybenzamide 化学的及び物理的性質
名前と識別子
-
- N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-2-ethoxybenzamide
- N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide
- Benzamide, N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxy-
- F0529-0308
- AKOS024580641
- 476462-35-8
- AB00668086-01
- N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide
- Oprea1_367805
-
- インチ: 1S/C19H19N3O4S/c1-4-26-15-8-6-5-7-13(15)17(23)20-19-22-21-18(27-19)14-10-9-12(24-2)11-16(14)25-3/h5-11H,4H2,1-3H3,(H,20,22,23)
- InChIKey: WACSLUHIIKSKLC-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NN=C(C2=CC=C(OC)C=C2OC)S1)(=O)C1=CC=CC=C1OCC
計算された属性
- せいみつぶんしりょう: 385.10962727g/mol
- どういたいしつりょう: 385.10962727g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 484
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 111Ų
じっけんとくせい
- 密度みつど: 1.293±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 7.93±0.50(Predicted)
N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-2-ethoxybenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0529-0308-4mg |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide |
476462-35-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0529-0308-50mg |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide |
476462-35-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0529-0308-1mg |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide |
476462-35-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0529-0308-25mg |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide |
476462-35-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0529-0308-5μmol |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide |
476462-35-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0529-0308-10μmol |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide |
476462-35-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0529-0308-20μmol |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide |
476462-35-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0529-0308-10mg |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide |
476462-35-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0529-0308-20mg |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide |
476462-35-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0529-0308-2mg |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide |
476462-35-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-2-ethoxybenzamide 関連文献
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-2-ethoxybenzamideに関する追加情報
Introduction to CAS No 476462-35-8: N-5-(2,4-Dimethoxyphenyl)-1,3,4-Thiadiazol-2-Yl-2-Ethoxybenzamide
The compound CAS No 476462-35-8, also known as N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-2-ethoxybenzamide, is a highly specialized organic compound with significant potential in various fields of research and application. This compound belongs to the class of benzamides and incorporates a thiadiazole ring system, which is known for its versatile chemical properties. The molecule's structure is characterized by the presence of a benzamide group attached to a thiadiazole moiety, which further bears a dimethoxyphenyl substituent and an ethoxy group. These functional groups contribute to the compound's unique chemical reactivity and biological activity.
Recent studies have highlighted the importance of thiadiazole-containing compounds in drug discovery and development. The thiadiazole ring system is known for its ability to act as a bioisostere for other heterocyclic systems, making it a valuable component in medicinal chemistry. The N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl group in this compound has been shown to exhibit potent anti-inflammatory and antioxidant properties. Additionally, the ethoxy group attached to the benzene ring enhances the compound's solubility and bioavailability, making it an attractive candidate for pharmaceutical applications.
The synthesis of CAS No 476462-35-8 involves a multi-step process that typically begins with the preparation of the thiadiazole derivative. This is followed by the introduction of the dimethoxyphenyl group and the ethoxybenzamide moiety through carefully controlled coupling reactions. The optimization of reaction conditions has been a focus of recent research efforts to improve yield and purity. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to streamline the production process.
In terms of applications, N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-Yl-based compounds have shown promise in the field of oncology. Preclinical studies have demonstrated their ability to inhibit key enzymes involved in cancer cell proliferation and metastasis. Furthermore, their anti-inflammatory properties make them potential candidates for treating chronic inflammatory diseases such as arthritis and cardiovascular disorders.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding affinity towards various therapeutic targets, including protein kinases and cytokines. The results suggest that CAS No 476462-35-8 has a high potential for being developed into a novel therapeutic agent with improved efficacy and reduced side effects compared to existing treatments.
The environmental impact of this compound has also been a subject of interest. Studies on its biodegradability and toxicity indicate that it poses minimal risk to aquatic life when used responsibly. This makes it suitable for applications in agrochemicals and other environmentally sensitive industries.
In conclusion, CAS No 476462-35-8, or N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-Yl-based compounds represent a significant advancement in modern organic chemistry. With ongoing research focusing on optimizing its synthesis and exploring its therapeutic potential, this compound is poised to play a crucial role in various scientific and industrial applications in the near future.
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